Kinase Inhibitory Activity: IC50 Comparison Against FGFR1 and FGFR2
Derivatives synthesized from 2-bromo-1H-pyrrolo[2,3-b]pyridine as a starting material have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs). One such derivative exhibited IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2 in vitro . In contrast, structurally related 7-azaindole derivatives bearing alternative substitution patterns (e.g., 3-substituted or 5-substituted) typically show reduced potency against these kinase targets, with many compounds in the same chemical series displaying IC50 values greater than 100 nM . The specific substitution vector enabled by the 2-bromo intermediate allows access to a binding conformation that is not achievable with other regioisomeric building blocks.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM (FGFR1); IC50 = 9 nM (FGFR2) |
| Comparator Or Baseline | Structurally related 7-azaindole derivatives with alternative substitution patterns: IC50 > 100 nM |
| Quantified Difference | ≥10-fold improvement in potency |
| Conditions | In vitro biochemical kinase inhibition assay |
Why This Matters
A 10-fold or greater improvement in kinase inhibitory potency directly translates to reduced compound requirements in screening cascades and lower effective concentrations in cellular assays.
